

The Pharmacology of 2-MeSADP Trisodium Salt: An In-depth Technical Guide

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Compound of Interest

Compound Name: *MethADP trisodium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate trisodium salt (2-MeSADP) is a potent and selective synthetic agonist for several subtypes of the P2Y purinergic receptor family. As a stable analog of adenosine diphosphate (ADP), it has become an invaluable tool in the study of purinergic signaling, particularly in the fields of hemostasis, thrombosis, and inflammation. This technical guide provides a comprehensive overview of the pharmacology of 2-MeSADP, including its receptor binding profile, mechanism of action, and detailed protocols for key in vitro and in vivo assays.

Core Pharmacology

2-MeSADP is a high-affinity agonist for the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, all of which are G protein-coupled receptors (GPCRs) that are endogenously activated by ADP.^[1] Its enhanced stability compared to ADP makes it a preferred compound for experimental studies. The trisodium salt form ensures its solubility in aqueous solutions.

Mechanism of Action

The pharmacological effects of 2-MeSADP are mediated through its interaction with specific P2Y receptor subtypes, leading to the activation of distinct intracellular signaling cascades.

- **P2Y1 Receptor:** This receptor is primarily coupled to the Gq/11 family of G proteins.[2][3] Activation of P2Y1 by 2-MeSADP stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for the initiation of platelet shape change and aggregation.
- **P2Y12 Receptor:** The P2Y12 receptor is coupled to the Gi/o family of G proteins.[4][5] Agonist binding by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This reduction in cAMP alleviates the inhibition of platelet activation. Furthermore, the $\beta\gamma$ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors such as Akt.[4] The P2Y12 receptor is a major target for antiplatelet drugs.
- **P2Y13 Receptor:** Similar to P2Y12, the P2Y13 receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[6][7] It is also implicated in the regulation of cholesterol metabolism and neuronal functions. Some studies suggest that the P2Y13 receptor can also couple to Gq proteins.[8]

Data Presentation

The following tables summarize the quantitative pharmacological data for 2-MeSADP at various P2Y receptor subtypes.

Table 1: Receptor Binding Affinities of 2-MeSADP

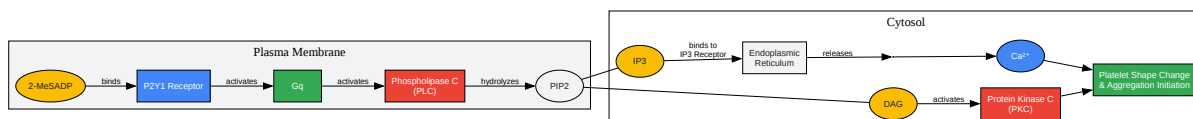
Receptor Subtype	Radioligand	Cell/Tissue Type	Ki (nM)	Reference
Human P2Y12	[3H]PSB-0413	Platelet membranes	~2 (IC50)	[9]
Human P2Y12	[3H]2MeSADP	U2OS cells	20300 \pm 1500	[10]
Human P2Y1	[3H]2MeSADP	U2OS cells	9100 \pm 1500	[10]

Table 2: Functional Potency of 2-MeSADP

Receptor Subtype	Assay Type	Cell/Tissue Type	EC50/pEC50	Reference
Human P2Y1	Calcium Mobilization	1321N1 astrocytoma cells	pEC50 = 8.29	[1]
Human P2Y12	cAMP Inhibition	CHO-K1 cells	EC50 = 5 nM	[1]
Human P2Y13	cAMP Inhibition	CHO-K1 cells	EC50 = 19 nM	[1]
Mouse P2Y13	cAMP Inhibition	CHO-K1 cells	EC50 = 6.2 nM	[1]
Rat P2Y6	Not Specified	Not Specified	pEC50 = 5.75	[1]

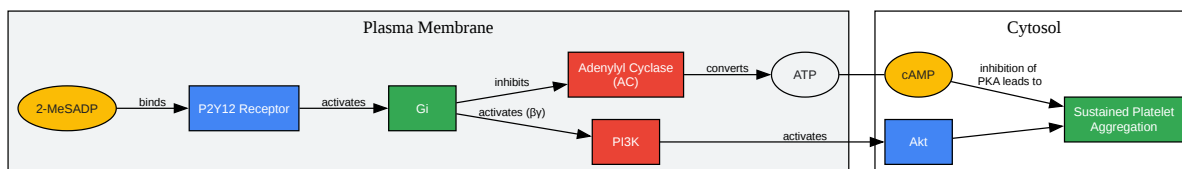
Mandatory Visualization

Signaling Pathways



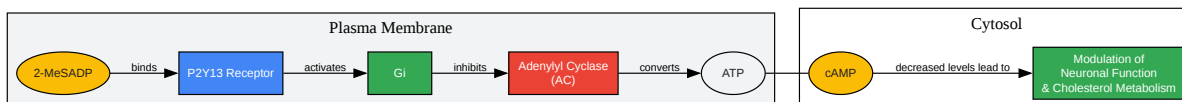
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Caption: P2Y1 Receptor Signaling Pathway.



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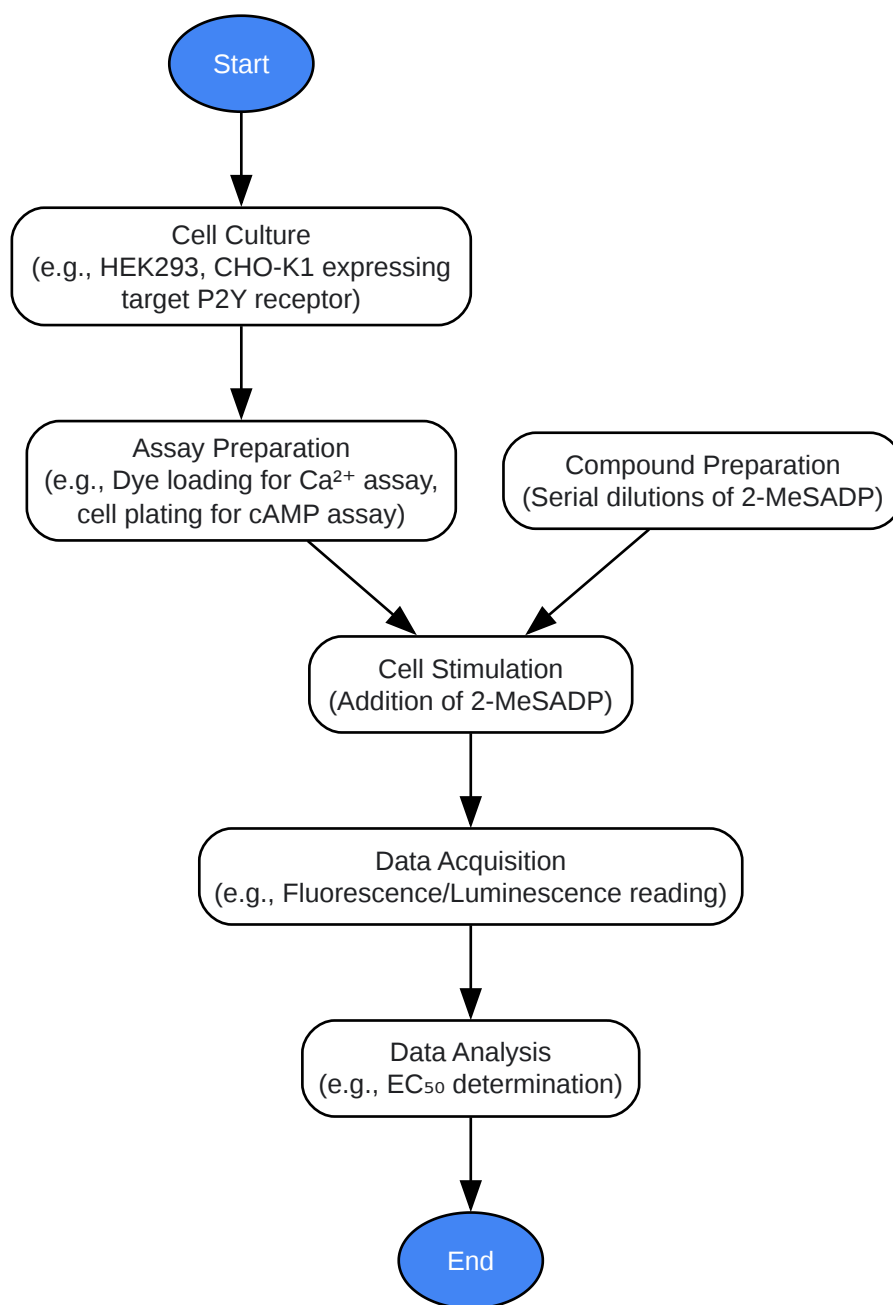
Caption: P2Y12 Receptor Signaling Pathway.



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Caption: P2Y13 Receptor Signaling Pathway.

Experimental Workflow



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Caption: GPCR Agonist Functional Assay Workflow.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of 2-MeSADP-induced platelet aggregation in human platelet-rich plasma (PRP) using a light transmission aggregometer.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Materials:

- Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.
- 2-MeSADP trisodium salt stock solution (e.g., 1 mM in saline).
- Saline (0.9% NaCl).
- Light Transmission Aggregometer (e.g., Chrono-Log Model 700).
- Aggregometer cuvettes with stir bars.
- Centrifuge.

2. Method:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
- Instrument Setup:
 - Set the aggregometer to 37°C.
 - Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
- Aggregation Measurement:
 - Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

- Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
- Place the cuvette in the reading well and establish a stable baseline for 1-2 minutes.
- Add 50 µL of the desired concentration of 2-MeSADP (e.g., final concentrations ranging from 0.1 nM to 10 µM) to the cuvette to initiate aggregation.
- Record the change in light transmission for 5-10 minutes.
- Data Analysis:
 - The maximum percentage of aggregation is determined from the aggregation curve.
 - Plot the concentration-response curve (2-MeSADP concentration vs. % aggregation) to determine the EC50 value.

cAMP Accumulation Assay

This protocol describes the measurement of the inhibitory effect of 2-MeSADP on forskolin-stimulated cAMP accumulation in CHO-K1 cells stably expressing a P2Y12 or P2Y13 receptor. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

1. Materials:

- CHO-K1 cells stably expressing the P2Y receptor of interest.
- Cell culture medium (e.g., DMEM/F12 with 10% FBS).
- 2-MeSADP trisodium salt.
- Forskolin.
- IBMX (3-isobutyl-1-methylxanthine).
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- 96-well cell culture plates.

2. Method:

- Cell Culture:
 - Seed the CHO-K1 cells in a 96-well plate at a density of 20,000-50,000 cells/well and culture overnight.
- Assay Procedure:
 - Wash the cells once with serum-free medium.
 - Pre-incubate the cells with various concentrations of 2-MeSADP (e.g., 1 pM to 10 μ M) in stimulation buffer containing IBMX (a phosphodiesterase inhibitor, e.g., 500 μ M) for 15 minutes at 37°C.
 - Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 10 μ M) for 15-30 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis:
 - Generate a concentration-response curve (2-MeSADP concentration vs. % inhibition of forskolin-stimulated cAMP levels) to determine the IC₅₀ value.

Calcium Mobilization Assay

This protocol outlines the measurement of 2-MeSADP-induced intracellular calcium mobilization in HEK293 cells transiently expressing the P2Y₁ receptor using the fluorescent calcium indicator Fura-2 AM.^{[20][21][22][23][24]}

1. Materials:

- HEK293 cells.

- Plasmid DNA encoding the human P2Y1 receptor.
- Transfection reagent.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fura-2 AM.
- Pluronic F-127.
- Probenecid (optional).
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- 2-MeSADP trisodium salt.
- Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., FlexStation).

2. Method:

- Cell Transfection and Seeding:
 - Transfect HEK293 cells with the P2Y1 receptor plasmid DNA using a suitable transfection reagent.
 - Seed the transfected cells into a black-walled, clear-bottom 96-well plate and culture for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 μ M) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be added to prevent dye leakage.
 - Wash the cells once with HBSS.
 - Incubate the cells with the Fura-2 AM loading buffer for 45-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBSS to remove extracellular dye.

- Calcium Measurement:
 - Place the plate in the fluorescence plate reader.
 - Record a stable baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).
 - Add various concentrations of 2-MeSADP to the wells and continue to record the fluorescence ratio for 2-5 minutes.
- Data Analysis:
 - The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm).
 - Plot the peak fluorescence ratio change against the concentration of 2-MeSADP to generate a concentration-response curve and determine the EC50 value.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 2-MeSADP for a P2Y receptor (e.g., P2Y12) using a radiolabeled antagonist like [3H]PSB-0413.

1. Materials:

- Cell membranes prepared from cells expressing the P2Y receptor of interest.
- [3H]PSB-0413 (or other suitable radioligand).
- Unlabeled 2-MeSADP trisodium salt.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known P2Y12 antagonist).
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.

- Scintillation counter and scintillation fluid.

2. Method:

- Assay Setup:
 - In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [3H]PSB-0413 (typically near its K_d value), and varying concentrations of unlabeled 2-MeSADP in binding buffer.
 - Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-radiolabeled antagonist).
- Incubation:
 - Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters several times with ice-cold wash buffer.
- Counting:
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other counts to obtain specific binding.
 - Plot the percentage of specific binding against the log concentration of 2-MeSADP to generate a competition curve and determine the IC₅₀ value.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

2-MeSADP trisodium salt is a cornerstone pharmacological tool for investigating the roles of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors in health and disease. Its high potency and stability make it an ideal agonist for a wide range of in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex and vital signaling pathways regulated by these purinergic receptors, ultimately aiding in the development of novel therapeutics for a variety of disorders.

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